REACTION_CXSMILES
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Cl[C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][CH2:4][C:3]=1[CH:10]=[O:11].C([O-])([O-])=O.[K+].[K+].[Cl:18][C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1.C([O-])(O)=O.[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.C(#N)C>[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([C:2]2[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][CH2:4][C:3]=2[CH:10]=[O:11])=[CH:21][CH:20]=1 |f:1.2.3,5.6,7.8|
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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ClC1=C(CCC(C1)(C)C)C=O
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Name
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|
Quantity
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18.67 g
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Type
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catalyst
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Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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76 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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|
Quantity
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9.53 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)B(O)O
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 20° C. for 5 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred at room temperature (rt) for NLT 5 min.
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Duration
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5 min
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Type
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CUSTOM
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Details
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The mixture was evacuated
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Type
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CUSTOM
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Details
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purged with N2 for three times
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Type
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ADDITION
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Details
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Palladium acetate (66 mg, 0.5 mol %) was added all at once under N2
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Type
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CUSTOM
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Details
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The reaction mixture was evacuated
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Type
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CUSTOM
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Details
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purged with N2 for three times (an orange colored mixture)
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Type
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ADDITION
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Details
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The bottle was back filled with N2
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Type
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TEMPERATURE
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Details
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heated to ˜35° C. in an oil bath (bath temp ˜35° C.)
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Type
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STIRRING
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Details
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The mixture was stirred at 30° C. overnight (15 hours)
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Duration
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15 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to RT
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Type
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CUSTOM
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Details
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for reaction completion, typically starting material <2% (orange colored mixture)
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Type
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STIRRING
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Details
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The mixture was stirred at 20° C. for 60 min
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Duration
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60 min
|
Type
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FILTRATION
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Details
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The mixture was filtered through a pad of Celite
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Type
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CUSTOM
|
Details
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to remove black solid
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Type
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WASH
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Details
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rinsing the flask and pad with toluene (10 mL)
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Type
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WASH
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Details
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The upper organic phase was washed with 5% NaHCO3 aq. solution-2% L-Cysteine (100 mL) once more
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Type
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WASH
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Details
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The upper organic phase was washed with 25% brine (100 mL)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
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Smiles
|
ClC1=CC=C(C=C1)C1=C(CCC(C1)(C)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.47 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |